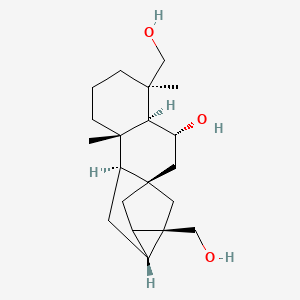

Trachyloban-6B,17,18-triol

Description

Overview of Tetracyclic Diterpenoids and the Trachylobane (B13754726) Skeletal Framework

Trachyloban-6B,17,18-triol is a member of the vast and structurally diverse class of natural products known as tetracyclic diterpenoids. These compounds, which are biosynthesized from four isoprene (B109036) units, are characterized by a core structure of four fused rings. nih.govmdpi.com They are derived from the precursor geranylgeranyl pyrophosphate (GGPP). nih.gov The trachylobane family is a specific subgroup of tetracyclic diterpenoids distinguished by a unique pentacyclic carbon skeleton that includes a tricyclo[3.2.1.02,7]octane system, forming the C, D, and E rings. scispace.comsdu.edu.cn This intricate framework sets them apart from other related tetracyclic diterpenoids such as kauranes, beyeranes, and atisanes. sdu.edu.cnresearchgate.net The trachylobane skeleton is considered a biogenetic precursor to some of these other frameworks; for instance, the cleavage of the cyclopropane (B1198618) ring in trachylobanes can lead to the formation of atisane (B1241233) and kaurane (B74193) structures. researchgate.net

The structural complexity of the trachylobane framework, with its numerous stereocenters, presents a significant challenge for chemical synthesis and has attracted considerable attention from the synthetic chemistry community. sdu.edu.cn

Table 1: Comparison of Related Diterpenoid Skeletons

| Diterpenoid Skeleton | Key Structural Feature |

| Trachylobane | Tricyclo[3.2.1.02,7]octane system |

| Kaurane | Bicyclo[3.2.1]octane moiety |

| Beyerane | Bicyclo[2.2.2]octane framework |

| Atisane | Bridged-polycyclic system |

Historical Perspective and Initial Discoveries of Trachylobane Diterpenes

The discovery of trachylobane diterpenes dates back to the mid-1960s. The first compounds of this class were isolated from the resin of Trachylobium verrucosum, a tropical tree found in East Africa and Madagascar. csic.es These initial discoveries by Professor G. Ourisson and his team laid the groundwork for the identification and characterization of this new family of diterpenoids. csic.es

Since then, trachylobane diterpenes have been isolated from a variety of plant sources, spanning different families. For example, they have been found in the genus Helianthus (sunflowers), Xylopia (Annonaceae), and the liverwort Jungermannia exsertifolia. scispace.comcsic.es The plant Psiadia punctulata has been shown to be a particularly rich source of trachylobane diterpenes. researchgate.netuonbi.ac.ke The presence of these compounds across diverse plant species highlights their significance in the plant kingdom. All naturally occurring trachylobane diterpenes isolated to date belong to the ent enantiomeric series. csic.es

Significance of this compound in Phytochemical and Bioactive Compound Research

This compound, also referred to as 6β,17,19-ent-trachylobanetriol in some literature, has been isolated from plants such as Psiadia punctulata. uonbi.ac.ke Research into this specific compound is part of a broader effort to identify new bioactive molecules from natural sources. nih.gov Natural products, including diterpenoids, have historically been a crucial source of lead compounds for drug discovery. nih.gov

Studies have begun to explore the biological activities of trachylobane diterpenes, including this compound. For instance, research on extracts of Psiadia punctulata containing this and other trachylobane diterpenes has pointed towards potential analgesic effects. uonbi.ac.ke One study found that 6β,17,19-trachylobanetriol exhibited appreciable analgesic effects in a mouse model. uonbi.ac.ke Other research has investigated the antimicrobial and anti-inflammatory properties of compounds isolated from this plant. acs.orginformahealthcare.com The presence of multiple hydroxyl groups on the trachylobane skeleton of this compound suggests it may have different solubility and interaction profiles compared to less oxygenated trachylobanes, which could influence its bioactivity.

The continued investigation of this compound and related compounds is important for several reasons. It contributes to our understanding of the chemical diversity of natural products, provides new targets for total synthesis, and holds the potential for the discovery of new therapeutic agents. nih.govsdu.edu.cn

Table 2: Selected Research Findings on Trachylobane Diterpenes from Psiadia punctulata

| Compound/Extract | Investigated Activity | Finding | Reference |

| Leaf exudate of P. punctulata | Analgesic | Showed analgesic properties in a mouse tail flick experiment. | uonbi.ac.ke |

| 6β,17,19-trachylobanetriol | Analgesic | Found to have appreciable analgesic effect at a dose of 50 mg/kg. | uonbi.ac.ke |

| Extract and components of P. punctulata leaves | Antimicrobial | Tested against various oral bacteria strains. | acs.org |

Structure

3D Structure

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(1S,3R,4S,5R,9S,10R,12R,13S)-5,13-bis(hydroxymethyl)-5,9-dimethylpentacyclo[11.2.1.01,10.04,9.012,14]hexadecan-3-ol |

InChI |

InChI=1S/C20H32O3/c1-17(10-21)4-3-5-18(2)15-6-12-13-7-19(15,8-14(23)16(17)18)9-20(12,13)11-22/h12-16,21-23H,3-11H2,1-2H3/t12-,13?,14-,15+,16-,17+,18+,19-,20+/m1/s1 |

InChI Key |

BKQODMJLTYMIPZ-XMGBTHNHSA-N |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1[C@@H](C[C@]34[C@H]2C[C@@H]5C(C3)[C@@]5(C4)CO)O)C)CO |

Canonical SMILES |

CC1(CCCC2(C1C(CC34C2CC5C(C3)C5(C4)CO)O)C)CO |

Origin of Product |

United States |

Iii. Structural Elucidation and Stereochemical Characterization of Trachyloban 6b,17,18 Triol

Specific Structural Features of Trachyloban-6β,17,18-triol

The defining characteristics of Trachyloban-6β,17,18-triol are its pentacyclic carbon skeleton and the specific orientation of its three hydroxyl groups. These features are responsible for its unique chemical properties and are determined through advanced analytical methods.

The trachylobane (B13754726) skeleton is a pentacyclic diterpene framework that is biogenetically derived from geranylgeranyl pyrophosphate. csic.es Its structure is characterized by a distinctive tetracyclic core fused to a cyclopropane (B1198618) ring. This architecture is considered a bridged polycyclic system. researchgate.net A bridged compound contains two or more rings where a single atom or an unbranched chain of atoms connects two "bridgehead" atoms. handwiki.org In the trachylobane framework, the bridgehead atoms are part of a complex ring system that creates a rigid, three-dimensional structure. handwiki.org

The core of the trachylobane skeleton can be described as containing a tricyclo[3.2.1.02,7]octane moiety. researchgate.net This notation indicates a bicyclo[3.2.1]octane system with an additional bond between carbons 2 and 7, forming the characteristic cyclopropane ring. The presence of this strained three-membered ring is a hallmark of trachylobane diterpenoids and distinguishes them from related tetracyclic diterpenes such as kauranes, atisanes, and beyeranes, with which they share a common biogenetic pathway. researchgate.net The interconversion between these skeletons can occur through the regioselective cleavage of the cyclopropane ring. researchgate.net

The structural confirmation and analysis of the bonding parameters within the trachylobane cyclopropane ring have been accomplished through methods like X-ray crystallography on derivatives such as methyl ent-trachyloban-19-oate. nih.gov These studies provide precise measurements of the C-C bond lengths within the strained ring system. nih.gov

The specific stereochemistry of substituents on the trachylobane skeleton is crucial for defining a unique compound. In Trachyloban-6β,17,18-triol, the spatial orientation of the hydroxyl (-OH) groups at positions C-6, C-17, and C-18 dictates its identity.

The determination of stereochemistry for hydroxyl groups on such complex skeletons is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect through-space interactions between protons, allowing for the determination of their relative proximity and orientation.

Similarly, the stereochemistry of hydroxyl groups on side chains, such as those at C-17 and C-18, is established through long-range correlations in HMBC (Heteronuclear Multiple Bond Correlation) spectra and NOE/ROE (Nuclear/Rotating-frame Overhauser Effect) interactions. For instance, in the characterization of trachyloban-6β,17,19-trihydroxy-2-one, ROESY correlations between the protons of the C-17 hydroxymethylene group (H₂-17) and protons on the main skeleton (H-12 and H-13) were used to deduce a β-orientation. unina.it The location of the hydroxymethylene group at C-18, which is attached to C-4, is typically confirmed by HMBC correlations from the C-18 protons to C-3, C-4, and C-5. nih.gov

The following table presents representative NMR data for a related compound, ent-Trachyloban-17,18,19-triol, which illustrates the typical chemical shifts observed for this class of diterpenoids. acs.org

| Position | δC (Type) | δH (mult., J in Hz) |

|---|---|---|

| 1 | 41.1 (CH₂) | 1.55, 0.95 |

| 2 | 20.1 (CH₂) | 1.64, 1.35 |

| 3 | 39.1 (CH₂) | 1.45, 1.25 |

| 4 | 44.1 (C) | - |

| 5 | 46.9 (CH) | 1.35 |

| 6 | 21.9 (CH₂) | 1.75, 1.65 |

| 7 | 41.8 (CH₂) | 1.60, 1.50 |

| 8 | 44.5 (C) | - |

| 9 | 43.1 (CH) | 1.40 |

| 10 | 39.9 (C) | - |

| 11 | 19.8 (CH₂) | 1.70, 1.60 |

| 12 | 29.1 (CH) | 1.05 |

| 13 | 21.1 (CH) | 0.85 |

| 14 | 36.1 (CH₂) | 1.60, 1.40 |

| 15 | 47.1 (CH₂) | 1.55, 1.45 |

| 16 | 26.9 (C) | - |

| 17 | 69.9 (CH₂) | 3.40, 3.30 |

| 18 | 70.1 (CH₂) | 3.50, 3.20 |

| 19 | 65.9 (CH₂) | 3.45, 3.15 |

| 20 | 16.5 (CH₃) | 1.05 (s) |

Iv. Biosynthetic Pathways and Mechanistic Insights into Trachylobane Formation

Precursor Compounds in Diterpenoid Biosynthesis (e.g., Geranylgeranyl Diphosphate (B83284), GGPP)

The journey to create the complex structure of trachylobanes begins with Geranylgeranyl Diphosphate (GGPP). GGPP is a C20 isoprenoid that serves as the universal precursor for the biosynthesis of a vast array of diterpenoids in plants, fungi, and bacteria, including gibberellins, carotenoids, and chlorophylls. nih.govfrontiersin.org It is synthesized through the condensation of three molecules of isopentenyl diphosphate (IPP) with one molecule of its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgnih.gov Geranylgeranyl Diphosphate Synthase (GGPPS) is the key enzyme that catalyzes this formation, representing a crucial branch point in the isoprenoid pathway that channels metabolic flux towards diterpenoid production. nih.govfrontiersin.org

The production of GGPP itself is compartmentalized within the cell, and different isoforms of GGPPS can be found in various subcellular locations to supply GGPP for specific downstream pathways. nih.gov For the synthesis of diterpenes like trachylobane (B13754726), the process is initiated when enzymes known as diterpene synthases (diTPS) utilize GGPP as the linear substrate for subsequent cyclization reactions. beilstein-journals.org

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

| Isopentenyl Diphosphate (IPP) | C5H12O7P2 | C5 building block for isoprenoids |

| Dimethylallyl Diphosphate (DMAPP) | C5H12O7P2 | C5 starter unit for isoprenoid synthesis |

| Geranylgeranyl Diphosphate (GGPP) | C20H36O7P2 | Universal C20 precursor for diterpenoids nih.gov |

Enzymatic Cyclization Processes

The formation of the distinctive polycyclic trachylobane skeleton from the linear GGPP precursor is a feat of enzymatic control, involving a cascade of carbocation-mediated reactions.

The initial step in the cyclization cascade is the conversion of GGPP to ent-copalyl diphosphate (ent-CPP). This is followed by the loss of the diphosphate group, which generates a key carbocation intermediate: the ent-pimarenyl carbocation. researchgate.net This intermediate is a critical branching point in the biosynthesis of many tetracyclic diterpenoids, as its specific stereochemistry and subsequent rearrangement pathways dictate the final skeletal structure. researchgate.net

Starting from the ent-pimarenyl carbocation, the enzyme active site guides a series of complex intramolecular rearrangements and cyclizations. This cascade involves hydride and alkyl shifts, ultimately leading to the formation of the unique tetracyclic system of the trachylobane core. researchgate.netnih.gov This core structure is characterized by a distinctive cyclopropane (B1198618) ring, which is a hallmark of the trachylobane family. The entire sequence is a highly orchestrated process that builds the complex carbon framework with remarkable precision. nih.gov

Quantum chemical calculations have provided significant insight into the mechanistic details of the carbocation rearrangements involved in forming trachylobane and related diterpenes. nih.gov These studies suggest that the biosynthetic pathways are elegantly constrained to avoid the formation of energetically unfavorable secondary carbocations. researchgate.netnih.gov Instead of stepwise processes that would involve these less stable intermediates, the rearrangements are often predicted to occur as concerted events. nih.gov In some cases, multiple alkyl or hydride shifts can be coupled into a single, concerted process, bypassing the high-energy secondary carbocation intermediates entirely. nih.gov This enzymatic strategy ensures the efficiency and specificity of the cyclization cascade. researchgate.netnih.gov

Enzymatic Post-Modification and Functionalization

Once the foundational ent-trachylobane hydrocarbon skeleton is assembled, it undergoes a second phase of modification by a suite of tailoring enzymes. nih.govnih.gov This "Oxidase Phase" is responsible for installing the various functional groups, such as hydroxyls, ketones, and carboxylic acids, that give rise to the vast diversity of trachylobane natural products. nih.govuibk.ac.at

The functionalization of the trachylobane skeleton is primarily achieved through oxidation reactions, particularly hydroxylations catalyzed by enzymes like cytochrome P450 monooxygenases. nih.gov These enzymes introduce hydroxyl groups at specific and often non-activated C-H bonds, a challenging chemical transformation. nih.govmdpi.com The resulting oxidation patterns can be highly diverse. For instance, in the biosynthesis of Trachyloban-6β,17,18-triol, hydroxyl groups are installed at positions C-6, C-17, and C-18 of the trachylobane core. Chemical synthesis studies aimed at mimicking this phase have shown that non-directed C-H oxidations on the trachylobane framework can preferentially occur at other positions, such as C-11 and C-15, highlighting the remarkable regioselectivity of the biosynthetic enzymes. nih.gov The precise mechanisms of these enzymatic hydroxylations allow for the selective functionalization required to produce the final, biologically active compounds. nih.govmdpi.com

Role of Specific Enzymes in Trachylobane Derivatization

The structural diversification of the foundational trachylobane skeleton into a wide array of natural products, including Trachyloban-6β,17,18-triol, is predominantly achieved through enzymatic modifications. This "oxidase phase" of biosynthesis is largely orchestrated by a versatile class of enzymes, primarily cytochrome P450 monooxygenases (CYPs), which catalyze regio- and stereoselective oxidation reactions. nih.govnih.gov While the specific enzymes responsible for the biosynthesis of Trachyloban-6β,17,18-triol within its native plant producers have yet to be fully characterized, extensive research on the biotransformation of trachylobane diterpenes by microorganisms provides significant insights into the enzymatic processes involved. nih.gov

Fungal systems, in particular, have proven to be effective models for studying the complex hydroxylation patterns of diterpenes, often mimicking the metabolic pathways found in plants. nih.govnih.gov These microorganisms serve as powerful biocatalysts, capable of performing intricate C-H bond activations that are challenging to replicate through conventional chemical synthesis. nih.gov The most common and crucial enzymatic reaction in the derivatization of the trachylobane core is the introduction of hydroxyl (-OH) groups, a reaction catalyzed by CYP enzymes. nih.gov

Studies involving the fungus Mucor plumbeus have demonstrated its capacity to hydroxylate the trachylobane precursor, trachinodiol. This biotransformation yields a variety of hydroxylated derivatives, including products with newly introduced hydroxyl groups at the C-1α, C-2α, C-3α, and significantly, the C-17 positions. nih.gov The ability of fungal enzymes to target the C-17 position is a critical piece of evidence supporting the plausibility of an enzymatic route to the formation of Trachyloban-6β,17,18-triol. Similarly, the fungus Rhizopus arrhizus has been shown to hydroxylate ent-trachyloban-18-oic acid, further highlighting the role of microbial enzymes in modifying this diterpene family. nih.gov

These enzymatic hydroxylations are highly specific, with the particular isoform of the cytochrome P450 enzyme dictating the position of the oxidative attack on the substrate molecule. nih.gov The evidence strongly suggests that a series of sequential or concerted hydroxylation reactions, catalyzed by specific CYP isozymes, are responsible for the formation of polyhydroxylated trachylobanes like Trachyloban-6β,17,18-triol. The process would involve the precise enzymatic oxidation of C-H bonds at the C-6, C-17, and C-18 positions of a trachylobane precursor.

The table below summarizes key findings from biotransformation studies, illustrating the known enzymatic modifications of the trachylobane skeleton.

| Enzyme Source (Organism) | Substrate | Type of Reaction | Position(s) Modified | Resulting Product(s) |

|---|---|---|---|---|

| Mucor plumbeus | Trachinodiol | Hydroxylation | C-1α, C-2α, C-3α, C-17 | 1α-, 2α-, 3α-, and 17-hydroxytrachinodiol |

| Rhizopus stolonifer | ent-18,19-dihydroxytrachylobane | Hydroxylation | C-11β | ent-11β,18,19-trihydroxytrachylobane |

| Rhizopus arrhizus | ent-trachyloban-18-oic acid | Hydroxylation | Various | Hydroxylated ent-trachylobane and rearranged ent-kaurene derivatives |

V. Chemical Synthesis and Derivatization Strategies for Trachyloban 6b,17,18 Triol and Analogues

Total Synthesis Approaches to the Trachylobane (B13754726) Core Structure

The synthesis of the characteristic pentacyclic framework of trachylobanes, which features a unique tricyclo[3.2.1.02,7]octane subunit, is a key challenge. nih.govnih.govacs.org Strategies to assemble this core structure are foundational for the total synthesis of any member of the trachylobane family.

A prominent and successful approach to the synthesis of the trachylobane skeleton is a bio-inspired, two-phase strategy. nih.govnih.govd-nb.info This methodology mimics the natural biosynthesis of terpenoids, which occurs in two main phases: a "cyclase phase" for carbon framework assembly and an "oxidase phase" for late-stage C-H oxidation. nih.govd-nb.infosemanticscholar.org

In the laboratory, the cyclase phase involves the construction of a minimally oxidized trachylobane hydrocarbon core. nih.govd-nb.info This core structure then serves as a versatile substrate for the subsequent oxidase phase, where strategic C-H bonds are functionalized to introduce the required oxygen atoms, mirroring the enzymatic processes in nature. nih.govsemanticscholar.org This biomimetic concept allows for a divergent approach, where a common core intermediate can be used to generate a variety of oxidized natural products and their analogues. nih.govd-nb.info For instance, the hydrocarbon ent-trachylobane and its corresponding acid derivative can act as pivotal substrates for divergent oxidation pathways. nih.govd-nb.info One chemoenzymatic approach elegantly mimicked this concept to produce nine different natural diterpenoids from a common precursor. nih.govd-nb.info

Key reactions in assembling the core structure include Robinson annulation to build the C-ring, followed by a series of transformations leading to an intramolecular Diels-Alder reaction to form the characteristic tricyclo[3.2.1.02,7]octene system. nih.govd-nb.info Subsequent hydrogen atom transfer (HAT) protocols can then be used to establish the final stereochemistry of the trachylobane core. d-nb.info

Achieving enantioselectivity is crucial in the total synthesis of natural products. Synthetic routes to the trachylobane core have been designed to be enantioselective, ensuring the production of the correct stereoisomer. nih.govnih.govacs.orgnih.gov This is often accomplished by starting from a chiral pool material or by using asymmetric catalysis at a key step.

Furthermore, the scalability of a synthetic route is a significant consideration, as it determines the quantity of material that can be produced for further studies. rsc.org Modern synthetic strategies for the trachylobane core have demonstrated remarkable scalability. For example, a bio-inspired synthesis of the ent-trachylobane framework has been successfully conducted on a scale that produced 300 mg of the key intermediate, methyl ent-trachyloban-19-oate. nih.govnih.govd-nb.inforesearchgate.net This level of scalability provides access to substantial amounts of the core structure, facilitating extensive investigation into late-stage functionalization and the generation of diverse analogues. nih.govrsc.org The development of a convenient and scalable enantioselective synthesis for a key tricyclic building block, hydroxyketone 10, with high optical purity (95% ee) further underscores the progress in this area. acs.org

Late-Stage Functionalization and C-H Oxidation

Late-stage functionalization (LSF), particularly through C-H oxidation, is a powerful strategy that mimics the "oxidase phase" of biosynthesis. nih.govrsc.org It allows for the direct introduction of functional groups, such as hydroxyl groups, onto the pre-formed carbon skeleton. This approach avoids the need to carry functional groups through a lengthy synthesis and provides a highly efficient and divergent route to a variety of oxidized trachylobanes. nih.govnih.gov

A primary challenge in C-H oxidation is controlling the regioselectivity (which C-H bond reacts) and stereoselectivity (the 3D orientation of the new bond). chemrxiv.orgyoutube.com Research on the trachylobane system has revealed that non-directed, chemical C-H oxidations exhibit a preference for certain positions, such as C-11 and C-15. nih.gov The electronic activation provided by the cyclopropane (B1198618) unit within the trachylobane core can influence the selectivity of these reactions. researchgate.net

By carefully selecting reagents and reaction conditions, chemists can target specific C-H bonds. For example, studies have shown that selective oxidation at C-3, C-11, C-15, and C-20 is feasible on the ent-trachylobane framework. nih.govd-nb.info This controlled functionalization is critical for the synthesis of specific natural products like Trachyloban-6β,17,18-triol, which requires the introduction of hydroxyl groups at defined positions. The formation of regioisomeric analogues, which are not accessible through enzymatic methods, highlights the potential of chemical C-H oxidation protocols in complex molecule synthesis. nih.govnih.gov

A variety of chemical reagents and catalysts have been investigated for the late-stage oxidation of the trachylobane core. nih.gov These powerful tools enable the selective activation of otherwise unreactive C-H bonds. uibk.ac.at The choice of oxidant and catalyst is paramount in determining the outcome of the reaction, including the position and stereochemistry of the newly introduced functional group.

Below is a table summarizing some of the reagents and catalysts used in the C-H oxidation of ent-trachylobane intermediates, along with the observed outcomes.

| Reagent/Catalyst System | Substrate | Major Oxidation Site(s) | Product(s) | Yield(s) | Reference |

| Methyl(trifluoromethyl)dioxirane (TFDO) | Methyl ent-trachyloban-19-oate | C-11 | C-11 ketone | 43% | nih.govresearchgate.net |

| Electrochemical Oxidation (Baran's conditions) | Methyl ent-trachyloban-19-oate | C-11 | C-11 ketone | 36% | nih.govresearchgate.net |

| Ru(TMP)(CO) / 2,6-dichloropyridine-N-oxide | Methyl ent-trachyloban-19-oate | C-11 | C-11 ketone & C-11 alcohol | 27% & 38% | nih.govresearchgate.net |

| (R,R)-Mn(CF₃-PDP) / H₂O₂ / TfOH | ent-Trachyloban-19-ol | C-15 | C-15 alcohol (after ring-opening) | 30% | nih.govresearchgate.net |

| Cu(NO₃)₂·3H₂O / H₂O₂ (Schönecker oxidation) | Imine derivative of ent-trachyloban-19-al | C-3 | C-3 alcohol | 32% (over 2 steps) | d-nb.inforesearchgate.net |

These examples demonstrate that by employing a range of modern oxidation methods, including those based on ruthenium, manganese, and copper, specific sites on the trachylobane skeleton can be functionalized, providing access to a diverse array of oxidized products. nih.govuibk.ac.at

Preparation of Trachyloban-6β,17,18-triol Derivatives and Analogues

The synthetic strategies developed for the trachylobane core and the methods for late-stage functionalization provide a powerful platform for the preparation of derivatives and analogues of Trachyloban-6β,17,18-triol. nih.govnih.gov The ability to generate analogues is crucial for structure-activity relationship (SAR) studies, which can help to identify the key structural features responsible for a compound's biological activity.

The late-stage C-H oxidation methodologies are particularly well-suited for creating a library of analogues. nih.govd-nb.info By applying different oxidation catalysts and conditions to a common trachylobane intermediate, it is possible to generate a variety of hydroxylated, ketonized, and otherwise functionalized derivatives. For example, while the synthesis of Trachyloban-6β,17,18-triol would require specific oxidation at positions 6, 17, and 18, the existing methods that achieve oxidation at other sites (e.g., C-3, C-11, C-15) could be used to produce novel analogues with different oxygenation patterns. nih.gov

Furthermore, once hydroxyl groups are installed, they can be further modified to create additional derivatives. Standard organic chemistry transformations such as esterification, etherification, or oxidation to the corresponding carbonyl compounds can be employed to expand the range of accessible analogues. This combination of skeletal synthesis, late-stage functionalization, and subsequent derivatization provides comprehensive access to the chemical space surrounding Trachyloban-6β,17,18-triol, facilitating deeper investigations into its biological potential.

Structural Modifications via Chemical Reactions

The chemical modification of the trachylobane skeleton is a key strategy for generating analogues with potentially enhanced or novel biological activities. These modifications often target the existing functional groups of the natural product or involve the functionalization of C-H bonds at various positions on the carbocyclic framework.

A bio-inspired, two-phase synthetic strategy has been employed for the construction of several ent-trachylobane diterpenoids. nih.gov This approach first assembles the core carbon framework (Cyclase Phase) and then introduces oxidative functionalization (Oxidase Phase). nih.gov Such a strategy allows for the late-stage introduction of hydroxyl groups, which are characteristic of compounds like Trachyloban-6B,17,18-triol.

Key chemical reactions that can be applied to the trachylobane core for structural diversification include:

C-H Oxidation: Methods for the selective oxidation of aliphatic C-H bonds are crucial for introducing functionality to the trachylobane skeleton. nih.gov These reactions can lead to the formation of hydroxyl groups, ketones, or other oxygenated functionalities at positions that are not easily accessible through other means. For instance, undirected chemical C-H oxidations have been shown to preferentially occur at C-11 and C-15 of the trachylobane framework. d-nb.info

Functional Group Interconversion: The hydroxyl groups present in this compound and other hydroxylated trachylobane diterpenoids serve as versatile handles for further chemical manipulation. These groups can undergo a variety of reactions, including:

Acetylation: Conversion of hydroxyl groups to their corresponding acetates can alter the polarity and bioavailability of the molecule. For example, ent-7α-acetoxytrachyloban-18-oic acid has been isolated from natural sources. nih.gov

Oxidation: Primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids, leading to a diverse array of new analogues. The oxidation of trachylobane diterpenes with reagents like pyridinium chlorochromate (PCC) has been reported to yield oxidized products. researchgate.net

Skeletal Rearrangements: The complex ring system of trachylobanes can be induced to undergo rearrangements under certain chemical conditions, leading to novel carbocyclic skeletons. For instance, the cleavage of the cyclopropane ring can lead to the formation of ent-kaur-11-ene derivatives. scispace.com

The table below summarizes some of the chemical reactions that have been applied to the trachylobane skeleton, which could potentially be adapted for the modification of this compound.

| Reaction Type | Reagents and Conditions | Effect on Trachylobane Skeleton | Reference |

| C-H Oxidation | TFDO, CH2Cl2 | Introduction of hydroxyl groups at C-11. | d-nb.info |

| C-H Oxidation | (R,R)-Mn(CF3-PDP), H2O2, TfOH, TFE | Introduction of hydroxyl groups at C-15. | d-nb.info |

| Dehydration | Burgess reagent | Elimination of an allylic alcohol to form a triene. | d-nb.info |

| Reduction | Red-Al® | Reduction of a methyl ester to a primary alcohol. | d-nb.info |

| Appel Reaction | PPh3, I2 | Conversion of a neopentylic alcohol to an iodide. | d-nb.info |

| Oxidation | Pyridinium chlorochromate (PCC) | Oxidation of alcohols to aldehydes or ketones. | researchgate.net |

Vi. Biological Activities and Mechanistic Insights in Vitro and Pre Clinical Models

Structure-Activity Relationship (SAR) Studies Related to Trachylobanes

Influence of Functional Group Position and Stereochemistry on Bioactivity

The biological activity of trachylobane (B13754726) diterpenoids is significantly influenced by the nature, position, and stereochemistry of their functional groups. Different substituents on the core trachylobane skeleton can lead to a range of biological effects, from cytotoxicity to anti-inflammatory action.

For instance, the presence of a hydroperoxide group, as seen in ent-trachylobane-3β-hydroperoxide, has been associated with moderate cytotoxic activity against human breast cancer (MCF-7) and human hepatocyte-derived carcinoma (Huh-7) cell lines. tandfonline.com In contrast, other trachylobanes, such as euphoratones A and B, which possess different oxygen-containing functional groups, have demonstrated weak anti-inflammatory activities. tandfonline.com

The addition of acetyl and hydroxyl groups also modulates bioactivity. For example, ent-7α-acetoxytrachyloban-18-oic acid (trachylobane-360) and ent-7α-hydroxytrachyloban-18-oic acid (trachylobane-318) have been subjects of investigation. researchgate.net Trachylobane-360 has been shown to inhibit cell growth and induce differentiation in human leukemia cell lines. researchgate.net It also exhibited a concentration-dependent inhibitory effect on the proliferation of sarcoma 180 cells. researchgate.net The related compound, ent-7α-hydroxytrachyloban-18-oic acid, has been found to relax guinea-pig trachea in a concentration-dependent manner. researchgate.net

Furthermore, the presence of a diol, as in ent-trachyloban-18,19-diol, was evaluated for cytotoxic activity against three human cancer cell lines. However, this compound did not show significant cytotoxic potential. scielo.brresearchgate.net This suggests that the specific positioning and nature of the hydroxyl groups are critical for imparting cytotoxicity. The introduction of three hydroxyl groups, as in the theoretical Trachyloban-6β,17,18-triol, could potentially lead to a different spectrum of activity, possibly influencing properties like solubility and interaction with biological targets.

Table 1: Bioactivity of Selected Trachylobane Diterpenoids

| Compound Name | Functional Groups | Observed Bioactivity | Cell Lines/Model | Reference |

| ent-trachylobane-3β-hydroperoxide | Hydroperoxide at C-3 | Moderate cytotoxicity | MCF-7, Huh-7 | tandfonline.com |

| Euphoratone A | Multiple oxygen-containing groups | Weak anti-inflammatory | In vitro assay | tandfonline.com |

| Euphoratone B | Multiple oxygen-containing groups | Weak anti-inflammatory | In vitro assay | tandfonline.com |

| ent-7α-acetoxytrachyloban-18-oic acid | Acetoxy at C-7, Carboxylic acid at C-18 | Cell growth inhibition, differentiation induction, cytotoxicity | HL60, U937, K562, Sarcoma 180 | researchgate.netresearchgate.net |

| ent-7α-hydroxytrachyloban-18-oic acid | Hydroxyl at C-7, Carboxylic acid at C-18 | Tracheal relaxation | Guinea-pig trachea | researchgate.net |

| ent-trachyloban-18,19-diol | Diol at C-18, C-19 | No significant cytotoxicity | Three human cancer cell lines | scielo.brresearchgate.net |

Comparative Analysis with Other Diterpenoid Skeletons

When comparing the biological activities of trachylobane diterpenoids with other classes of diterpenoids, the kaurane (B74193) skeleton serves as a key benchmark. Both trachylobane and kaurane diterpenes are derived from the same biosynthetic precursor, but they possess distinct polycyclic frameworks.

Kaurane diterpenoids are more abundant in nature and have been extensively studied, revealing a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, antitumor, and cytotoxic effects. scite.ainih.gov This broad spectrum of activity has established kauranes as a significant class of bioactive natural products. nih.gov

In contrast, the biological activities of trachylobane diterpenoids are less explored. scite.ai However, the existing research indicates that they possess distinct and promising properties, such as vasorelaxant and cytotoxic activities. scite.ai The cytotoxic potential of trachylobanes, while not universally strong across all tested compounds, suggests a different mode of action or cellular target compared to many kauranes. scielo.brresearchgate.net

The structural difference, specifically the presence of a cyclopropane (B1198618) ring in the trachylobane skeleton, is a key differentiating feature from the kaurane framework. This structural rigidity and unique three-dimensional shape likely contribute to the distinct biological profile of trachylobanes. While kauranes have shown moderate effects against various cancer cell lines, some trachylobane derivatives have demonstrated a lack of potent cytotoxicity, indicating that the trachylobane skeleton itself does not guarantee high cytotoxic potency, and that functional group substitution is paramount. scielo.brresearchgate.net

Table 2: Comparative Overview of Trachylobane and Kaurane Diterpenoids

| Feature | Trachylobane Diterpenoids | Kaurane Diterpenoids | Reference |

| Natural Abundance | Relatively rare | More common and widely distributed | researchgate.netscite.ai |

| Research Status | Poorly investigated | Extensively studied | scite.ai |

| Reported Bioactivities | Vasorelaxant, cytotoxic, anti-inflammatory, antimicrobial | Anti-inflammatory, antibacterial, antifungal, antitumor, cytotoxic | tandfonline.comresearchgate.netscite.ainih.gov |

| Key Structural Feature | Contains a cyclopropane ring | Lacks a cyclopropane ring in the core structure | scite.airesearchgate.net |

Viii. Future Research Directions and Emerging Avenues

Advanced Studies in Trachyloban-6B,17,18-triol Biosynthesis

The biosynthesis of the core trachylobane (B13754726) skeleton is understood to proceed through the cyclization of geranylgeranyl pyrophosphate, a common precursor for diterpenoids. However, the precise enzymatic machinery responsible for the specific hydroxylations at the 6B, 17, and 18 positions of the trachylobane scaffold to yield this compound remains to be elucidated. Future research will likely focus on the identification and characterization of the specific cytochrome P450 (CYP) enzymes that catalyze these regio- and stereospecific oxidation reactions. dntb.gov.uanih.govnih.govchemistryviews.orgnih.govmdpi.com

Advanced techniques such as gene silencing, CRISPR-Cas9-mediated gene editing, and heterologous expression of candidate genes in microbial hosts will be instrumental in identifying the responsible hydroxylases. A deeper understanding of these biosynthetic enzymes could pave the way for the biotechnological production of this compound and its derivatives, offering a sustainable alternative to extraction from natural sources.

Development of Novel and Efficient Synthetic Routes for this compound and its Stereoisomers

The total synthesis of various ent-trachylobane diterpenoids has been achieved, often employing a bioinspired two-phase strategy. nih.govnih.govsemanticscholar.org This approach typically involves a "Cyclase Phase" to construct the complex pentacyclic carbon framework, followed by an "Oxidase Phase" where C-H bonds are functionalized to introduce hydroxyl groups. nih.govnih.govsemanticscholar.org A significant challenge in the synthesis of polyhydroxylated trachylobanes like this compound is achieving high regio- and stereoselectivity during the oxidation steps.

Future synthetic endeavors will likely focus on the development of novel catalytic systems and directing groups to overcome these challenges. The exploration of innovative strategies such as intramolecular [2+2] cycloadditions and hydrogen atom transfer (HAT) reactions may provide more efficient pathways to the core skeleton. nih.govchemrxiv.orgchemrxiv.org Furthermore, the development of synthetic routes that allow for the facile generation of various stereoisomers of this compound will be crucial for comprehensive structure-activity relationship (SAR) studies.

In-depth Mechanistic Investigations of this compound's Biological Activities

Preliminary studies on related trachylobane diterpenoids have revealed a range of biological activities, including cytotoxic and anti-inflammatory effects. researchgate.netnih.govresearchgate.net For instance, the relaxant effect of ent-7α-hydroxytrachyloban-18-oic acid on smooth muscle has been linked to the modulation of K+ channels. nih.gov However, the specific molecular targets and mechanisms of action for this compound are yet to be determined.

Future research should focus on comprehensive in vitro and in vivo studies to elucidate the pharmacological profile of this compound. Techniques such as thermal shift assays, affinity chromatography, and computational docking studies can be employed to identify its protein binding partners. A thorough understanding of its mechanism of action is essential for evaluating its therapeutic potential and for the rational design of more potent and selective analogues.

Discovery and Characterization of New this compound Derivatives and Analogues from Natural Sources

The ongoing exploration of biodiversity continues to be a fruitful source of novel natural products. New trachylobane derivatives have been isolated from various plant genera, including Xylopia, Euphorbia, and Croton. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netijmcer.comscispace.comscilit.com This suggests that a vast chemical space of related structures remains to be discovered.

Future research efforts should involve the systematic phytochemical investigation of these and other plant species, particularly those with a history of use in traditional medicine. The application of modern analytical techniques, such as high-resolution mass spectrometry and advanced NMR spectroscopy, will be critical for the rapid identification and structural elucidation of new trachylobane analogues. The discovery of new derivatives will not only expand our understanding of the chemical diversity of this class of compounds but also provide new leads for drug discovery.

Application of Computational Chemistry in Predicting Novel Trachylobane Structures and Activities

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in natural product research. nih.govnih.govmdpi.commdpi.comrsc.org It has been successfully applied to study the biosynthetic pathways of other terpenoids and to predict the spectroscopic properties of complex molecules.

In the context of trachylobane research, computational methods can be employed to predict the structures of novel derivatives and to model their interactions with biological targets. nih.gov For example, DFT calculations can help to elucidate the reaction mechanisms of the biosynthetic enzymes involved in trachylobane formation. Furthermore, molecular docking and molecular dynamics simulations can be used to predict the binding modes of this compound and its analogues to specific protein targets, thereby guiding the design of new compounds with enhanced biological activity. This in silico approach can significantly accelerate the discovery and development of new trachylobane-based therapeutic agents.

Q & A

Q. How can researchers ensure reproducibility in this compound studies amid variability in natural product sourcing?

Q. What frameworks support ethical experimental design for in vivo this compound studies?

- Methodological Answer: Adopt the ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize cohort sizes and blinded outcome assessments. Integrate ex vivo models (e.g., organoids) as preliminary screens to reduce reliance on live animals .

Advanced Mechanistic Probes

Q. How can CRISPR-Cas9 screening identify novel molecular targets of this compound in cancer cells?

Q. What structural modifications enhance this compound’s selectivity for lipid signaling pathways (e.g., LXRα)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.